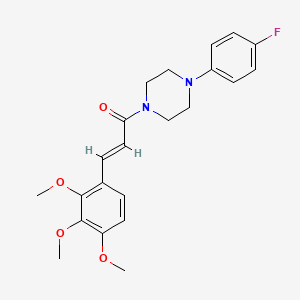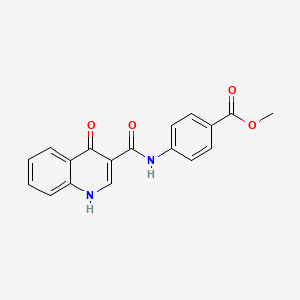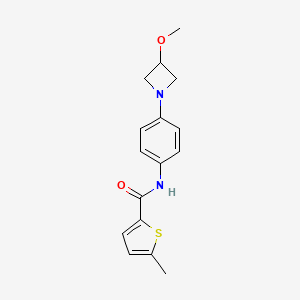
1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached 4-fluorophenyl and 3-(2,3,4-trimethoxyphenyl)acryloyl groups. The presence of these groups would likely confer specific physical and chemical properties to the compound, such as polarity, solubility, and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the phenyl and acryloyl groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could influence properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Metabolism and Biotransformation Studies
- Metabolite Identification : Kawashima, Satomi, and Awata (1991) investigated the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, in rats. They identified the main biotransformation pathways as O-demethylation, N-dealkylation, and hydroxylation processes (Kawashima, Satomi, & Awata, 1991).
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Research by Shakhmaev, Sunagatullina, and Zorin (2016) discussed the synthesis of flunarizine, a drug structurally related to 1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, and its isomers (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Synthesis of Metabolites : Ohtaka, Hori, Iemura, and Yumioka (1989) synthesized metabolites of a similar compound, exploring its structural properties and confirming proposed structures (Ohtaka, Hori, Iemura, & Yumioka, 1989).
- Antimigraine Drug Synthesis : Narsaiah and Kumar (2010) described a high-yield synthesis process for an antimigraine drug structurally similar to this compound (Narsaiah & Kumar, 2010).
Applications in Medical Imaging and Neurology
- Dopamine Receptor Imaging : Eskola et al. (2002) synthesized a compound using a similar structural framework for imaging dopamine D4 receptors, highlighting the potential application in neurological studies (Eskola et al., 2002).
- Dopamine Reuptake Inhibitor Synthesis : Haka and Kilbourn (1990) prepared a fluorine-18 labeled version of a dopamine reuptake inhibitor, which is structurally related to the compound , for potential therapeutic use in cocaine abuse (Haka & Kilbourn, 1990).
Fluorescent Logic Gates and Molecular Probes
- Development of Fluorescent Logic Gates : Gauci and Magri (2022) designed compounds with a piperazine receptor, similar in structure, as fluorescent logic gates, showing potential applications in molecular probes and sensing technologies (Gauci & Magri, 2022).
Scale-Up Synthesis and Industrial Applications
- Large-Scale Synthesis : Ironside et al. (2002) described the development of a process for preparing a dopamine uptake inhibitor in large quantities, demonstrating the industrial applicability of similar compounds (Ironside et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-27-19-10-4-16(21(28-2)22(19)29-3)5-11-20(26)25-14-12-24(13-15-25)18-8-6-17(23)7-9-18/h4-11H,12-15H2,1-3H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLHYDJKGPVTE-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)



![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)
![(Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2630176.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2630182.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)
